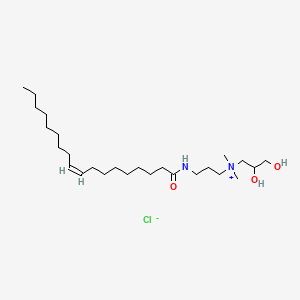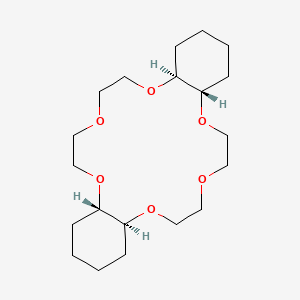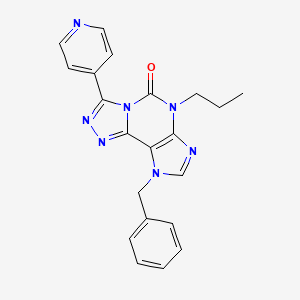
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-c]pyridine core, multiple functional groups, and stereochemistry, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thieno[3,2-c]pyridine core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the core with various substituents using nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Thieno(3,2-c)pyridine-6-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce alcohols or amines.
- Substitution may result in the introduction of new functional groups.
Scientific Research Applications
Thieno(3,2-c)pyridine-6-carboxamide derivatives have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects. The specific pathways and targets depend on the functional groups and stereochemistry of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno(3,2-c)pyridine-6-carboxamide may include:
- Thieno[2,3-d]pyrimidine derivatives.
- Pyridine-2-carboxamide derivatives.
- Benzothiophene derivatives.
Uniqueness
The uniqueness of Thieno(3,2-c)pyridine-6-carboxamide lies in its specific structure, which combines a thieno[3,2-c]pyridine core with multiple functional groups and stereochemistry. This unique combination can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
169168-50-7 |
|---|---|
Molecular Formula |
C33H42F4N4O6S3 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3R)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylsulfanylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H42F4N4O6S3/c1-32(2,3)40-30(44)26-15-28-20(13-14-48-28)16-41(26)17-27(42)24(18-49-22-7-5-4-6-8-22)38-29(43)25(39-31(45)33(35,36)37)19-50(46,47)23-11-9-21(34)10-12-23/h4-12,20,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t20-,24+,25-,26+,27-,28+/m1/s1 |
InChI Key |
HURRTIMYJDPUGL-GOVMIMJISA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


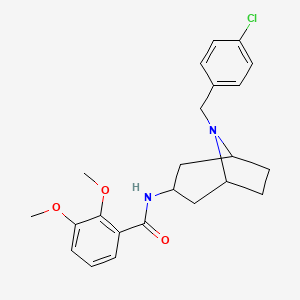

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)


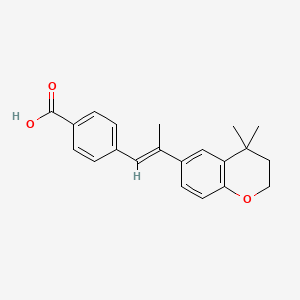

![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
